molecular formula C17H18ClN3O2 B3129021 Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 339011-23-3

Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Cat. No. B3129021
CAS RN: 339011-23-3
M. Wt: 331.8 g/mol
InChI Key: FXAMGICIHLVTSW-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate, also known as MCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MCPP is a member of the phenylpiperazine class of compounds, which are known to have a wide range of biological activities, including the ability to modulate neurotransmitter receptors in the brain. In

Scientific Research Applications

Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been its ability to modulate neurotransmitter receptors in the brain. Specifically, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other mood disorders. Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has also been shown to have affinity for other receptors, including the dopamine D2 receptor and the alpha-1 adrenergic receptor.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate is complex and not fully understood. However, it is believed that Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate acts as a partial agonist at the 5-HT1A receptor, which leads to the modulation of neurotransmitter release in the brain. This modulation can result in changes in mood, anxiety, and other physiological responses. Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate may also interact with other receptors, such as the dopamine D2 receptor and the alpha-1 adrenergic receptor, which can further modulate its effects.
Biochemical and Physiological Effects:
Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to increase locomotor activity and induce anxiety-like behaviors. Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects are thought to be mediated by Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate's interaction with various receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate in scientific research is its ability to modulate neurotransmitter receptors in the brain. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, there are also limitations to using Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate in lab experiments. For example, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have a narrow therapeutic window, meaning that even small changes in dosage can lead to significant changes in its effects. Additionally, Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate has been shown to have off-target effects, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research on Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors in the brain. This could lead to the development of more effective treatments for mood disorders and other neurological conditions. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate and its effects on various physiological processes. Finally, more research is needed to explore the potential therapeutic applications of Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate in humans.

properties

IUPAC Name

methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-17(22)13-5-4-8-19-16(13)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAMGICIHLVTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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